N-ethyl,N-methyl EM-A
Description
Properties
Molecular Formula |
C38H69NO13 |
|---|---|
Molecular Weight |
748.0 g/mol |
IUPAC Name |
14-ethyl-6-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO13/c1-14-26-38(11,46)31(42)21(5)28(40)19(3)17-36(9,45)33(52-35-29(41)25(39(12)15-2)16-20(4)48-35)22(6)30(23(7)34(44)50-26)51-27-18-37(10,47-13)32(43)24(8)49-27/h19-27,29-33,35,41-43,45-46H,14-18H2,1-13H3 |
InChI Key |
DYYAPFZVDGCKCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)CC)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Ethylamphetamine Ema
Established Synthetic Pathways for N-Ethylamphetamine
The preparation of N-ethylamphetamine has traditionally been achieved through several established synthetic routes, primarily involving the reaction of a ketone precursor with an ethylamine (B1201723) source. Two of the most well-documented methods are reductive amination and the Leuckart reaction.
Reductive Amination: This is a widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgwikipedia.org In the context of EMA synthesis, the process commences with the reaction of phenyl-2-propanone (P2P), also known as benzyl (B1604629) methyl ketone, with ethylamine. Current time information in Bangalore, IN.rsc.org This initial reaction forms an unstable imine intermediate. The subsequent reduction of this imine, often performed in the same reaction vessel (a "one-pot" synthesis), yields N-ethylamphetamine. masterorganicchemistry.com Various reducing agents can be employed for this step, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comyoutube.com The reaction is typically conducted under mildly acidic conditions, which are optimal for imine formation. youtube.com
The Leuckart Reaction: This method is another classical approach to reductive amination that utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source. wikipedia.orgalfa-chemistry.com To synthesize EMA via this route, phenyl-2-propanone is heated with N-ethylformamide or a mixture of ethylamine and formic acid. numberanalytics.com The reaction proceeds at high temperatures, often exceeding 165°C. wikipedia.org The initial product is the N-formyl derivative of N-ethylamphetamine, which is then hydrolyzed, typically using a strong acid like hydrochloric acid, to yield the final amine product. organic-chemistry.org While effective, the Leuckart reaction is known to produce a number of side-reaction products. organic-chemistry.org
Direct Alkylation: A conceptually simpler, though often less efficient, method is the direct alkylation of amphetamine with an ethylating agent, such as an ethyl halide. However, this approach is prone to over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, which can result in poor yields of the desired secondary amine and complex purification procedures. acs.org
Advancements in Synthetic Strategies for N-Alkyl Substituted Amines
Recent years have seen significant progress in the development of more efficient, selective, and sustainable methods for the N-alkylation of amines, moving away from harsh reagents and towards catalytic processes. A prominent strategy that has emerged is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.org This atom-economical process uses alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.org
This catalytic cycle is typically mediated by transition metal complexes, with iridium, ruthenium, nickel, and manganese being notable examples. organic-chemistry.orgrsc.orgrsc.orgacs.orgacs.org The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in situ. organic-chemistry.org This carbonyl intermediate then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, now held by the catalyst as a metal-hydride species. The catalyst is thus regenerated, ready for the next cycle. rsc.org
Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have shown high efficiency in catalyzing the N-alkylation of amines with a broad range of alcohols. rsc.orgacs.orgrsc.org Ruthenium-based catalysts, often in conjunction with aminoamide ligands, have also been developed for one-pot alkylation of primary and secondary amines under mild conditions. organic-chemistry.org More recently, catalysts based on more abundant and less expensive metals like nickel and manganese have been shown to be effective for this transformation, representing a move towards more sustainable chemical synthesis. rsc.orgacs.org These advanced methods offer high yields and selectivity for the synthesis of N-alkylated amines, including structures analogous to N-ethylamphetamine.
Stereoselective Synthesis of N-Ethylamphetamine and its Analogues
N-ethylamphetamine possesses a chiral center, meaning it exists as two enantiomers, (R)- and (S)-N-ethylamphetamine. The stereochemistry of such compounds is often crucial for their biological activity. Consequently, methods for the enantioselective synthesis of chiral amines are of significant interest.
Asymmetric reductive amination is a key strategy for achieving stereocontrol. This can be accomplished in several ways:
Using Chiral Auxiliaries: One approach involves the reductive amination of a prochiral ketone (like phenyl-2-propanone) with a chiral amine auxiliary, such as (S)-α-methylbenzylamine. This reaction forms a diastereomeric mixture of imines, which, after separation and reduction, can yield the desired enantiomer of the target amine following the removal of the auxiliary. nih.gov Another notable chiral auxiliary is Ellman's sulfinamide. nih.gov
Catalytic Asymmetric Hydrogenation: A more direct and atom-economical approach is the use of chiral transition metal catalysts for the asymmetric hydrogenation of the intermediate imine. acs.org Iridium and rhodium complexes bearing chiral ligands have been successfully employed for the asymmetric reduction of imines, providing access to chiral amines with high enantioselectivity. acs.org
Biocatalysis: The use of enzymes as catalysts offers high stereoselectivity under mild reaction conditions. Amine dehydrogenases (AmDHs) and transaminases are two classes of enzymes that have been developed for the synthesis of chiral amines. researchgate.netfrontiersin.org Native or engineered amine dehydrogenases can catalyze the direct reductive amination of ketones to produce optically active amines with high enantiomeric excess. frontiersin.org
These methodologies provide powerful tools for the synthesis of specific enantiomers of N-ethylamphetamine and its analogues, which is critical for detailed structure-activity relationship studies.
Derivatization Studies and Novel N-Ethyl,N-Methyl Analogues
The chemical modification of N-ethylamphetamine can lead to the formation of novel analogues with different properties. A primary example of such derivatization is the introduction of a second alkyl group on the nitrogen atom to form a tertiary amine, such as N-ethyl,N-methylamphetamine.
The synthesis of N-ethyl,N-methylamphetamine can be approached through several routes:
Reductive Amination of P2P with N-ethyl,N-methylamine: A direct synthesis would involve the reductive amination of phenyl-2-propanone with N-ethyl,N-methylamine. This follows the same principle as the synthesis of secondary amines, but the use of a secondary amine as the nucleophile leads to the formation of a tertiary amine product. orgoreview.com
Further Alkylation of N-Ethylamphetamine: N-ethylamphetamine, being a secondary amine, can undergo further N-alkylation. The introduction of a methyl group can be achieved using a methylating agent. This reaction, however, must be carefully controlled to avoid the formation of a quaternary ammonium salt through over-alkylation. google.com
Eschweiler-Clarke Reaction: This specific type of reductive amination methylates a primary or secondary amine using an excess of formic acid and formaldehyde. alfa-chemistry.com Applying this reaction to N-ethylamphetamine would introduce a methyl group to the nitrogen, yielding N-ethyl,N-methylamphetamine.
In a different context, derivatization is extensively used for the analytical characterization of amphetamines. Acylating agents such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are commonly used to create derivatives that have improved chromatographic properties for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov
Mechanistic Aspects of N-Alkylation and Amination Reactions
Understanding the mechanisms of the reactions used to synthesize N-ethylamphetamine and its analogues is fundamental to optimizing reaction conditions and developing new synthetic routes.
Reductive Amination Mechanism: This reaction proceeds in two main stages. First is the formation of an imine or iminium ion. The amine (e.g., ethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (phenyl-2-propanone). wikipedia.orgyoutube.com This is followed by the elimination of a water molecule to form an imine (C=N bond). wikipedia.org If a secondary amine is used, an iminium ion (a positively charged C=N bond) is formed. chemistrysteps.com The second stage is the reduction of the C=N double bond. A reducing agent, such as sodium cyanoborohydride, delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, forming the final amine product. chemistrysteps.com NaBH₃CN is particularly useful as it is selective for the reduction of the iminium ion over the starting ketone. masterorganicchemistry.com
Leuckart Reaction Mechanism: The mechanism of the Leuckart reaction is more complex and can vary depending on the specific reagents used (formamide vs. ammonium formate). wikipedia.orgalfa-chemistry.com When formamide (B127407) is used, it can act as both the nitrogen source and the reducing agent. The reaction is thought to proceed through the formation of an N-formyl intermediate, which is then reduced by another molecule of formamide or by formate (B1220265) generated in situ. sciencemadness.org The process involves hydride transfer from a formate species to an iminium ion intermediate, with the release of carbon dioxide. wikipedia.org
"Borrowing Hydrogen" Catalysis Mechanism: This modern catalytic approach involves a series of steps centered around the transition metal catalyst. rsc.orgnih.gov
Dehydrogenation: The catalyst oxidizes the alcohol to an aldehyde by removing two hydrogen atoms, forming a metal-hydride species. acs.orgrsc.org
Condensation: The newly formed aldehyde reacts with the amine to form an imine, releasing a molecule of water. rsc.org
Hydrogenation: The catalyst transfers the stored hydrogen atoms (as hydrides) to the imine, reducing it to the final N-alkylated amine product and regenerating the catalyst for the next cycle. rsc.org
This catalytic cycle avoids the use of stoichiometric reducing agents and alkyl halides, making it a more environmentally benign and efficient process. rsc.org
Structural Elucidation and Advanced Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For a compound containing an N-ethyl and an N-methyl group, ¹H and ¹³C NMR spectra provide unambiguous evidence for these substituents.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Distinct signals for the N-methyl carbon and the two carbons of the N-ethyl group confirm their presence in unique chemical environments. docbrown.info
Beyond simple structural confirmation, NMR is a powerful tool for studying the molecule's conformational dynamics. For molecules like N-ethyl-N-methyl amides, rotation around the amide C-N bond can be slow on the NMR timescale, leading to the observation of distinct conformers (e.g., syn and anti isomers). researchgate.net Theoretical calculations are often combined with temperature-dependent NMR studies to determine the relative stabilities of these conformers and the energy barriers for their interconversion. researchgate.netmdpi.com For some N-substituted heterocycles, NMR data has shown that the conformational preference of the substituent at the nitrogen atom (axial vs. equatorial) can depend on its size and the polarity of the solvent. researchgate.net
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Notes |
|---|---|---|---|---|
| ¹H | N-CH₂-CH₃ | ~2.5 - 3.5 | Quartet (q) | Couples with adjacent -CH₃ protons. |
| ¹H | N-CH₂-CH₃ | ~1.0 - 1.3 | Triplet (t) | Couples with adjacent -CH₂- protons. |
| ¹H | N-CH₃ | ~2.2 - 2.9 | Singlet (s) | No adjacent protons to cause splitting. |
| ¹³C | N-CH₂-CH₃ | ~40 - 50 | - | Chemical shift is sensitive to substitution. docbrown.info |
| ¹³C | N-CH₂-CH₃ | ~12 - 16 | - | Terminal methyl carbon of the ethyl group. docbrown.info |
| ¹³C | N-CH₃ | ~30 - 40 | - | Chemical shift is sensitive to substitution. docbrown.info |
High-Resolution Mass Spectrometry Techniques in Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound and investigating its fragmentation behavior. HRMS provides a highly accurate mass measurement of the parent molecule (molecular ion), allowing for the determination of its elemental composition with a high degree of confidence. For a compound with a single nitrogen atom, the molecular ion will have an odd nominal mass, a rule that provides a quick check for its presence. msu.edu
The fragmentation pattern observed in the mass spectrum offers a roadmap of the molecule's structure. For compounds with an N-ethyl,N-methyl group, a characteristic fragmentation pathway is the α-cleavage, where the bond adjacent to the nitrogen atom breaks. This process is favorable because it leads to the formation of a stable, nitrogen-containing cation. Common fragment ions observed would correspond to the loss of a methyl radical (M-15) or an ethyl radical (M-29). mdpi.comresearchgate.net For example, in the mass spectrum of N-methylethanamine, a prominent peak results from the loss of the ethyl group. docbrown.info Similarly, the fragmentation of ketamine analogues often involves the loss of methyl or ethyl radicals from the nitrogen substituent. mdpi.com
Furthermore, the high sensitivity and mass accuracy of HRMS make it an excellent technique for impurity profiling. It can detect and help identify trace-level impurities, such as byproducts from synthesis or degradation products, by measuring their exact masses and comparing them against known databases or predicted structures. europa.eu
| Process | Neutral Loss | Mass Change | Description |
|---|---|---|---|
| α-Cleavage | •CH₃ (Methyl radical) | M-15 | Loss of the N-methyl group. mdpi.com |
| α-Cleavage | •C₂H₅ (Ethyl radical) | M-29 | Loss of the N-ethyl group. mdpi.comresearchgate.net |
| C-N Bond Cleavage | •NH(CH₃)(C₂H₅) | - | Cleavage of the bond connecting the nitrogen group to the main molecular body. |
X-ray Crystallography for Solid-State Structure Determination and Molecular Packing
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information in the solid state. This technique maps the electron density within the crystal, revealing the precise three-dimensional arrangement of every atom, as well as bond lengths, bond angles, and torsional angles.
| Parameter | Information Provided | Example |
|---|---|---|
| Crystal System | The basic symmetry of the unit cell. | Monoclinic, Orthorhombic, Triclinic d-nb.info |
| Space Group | The full symmetry of the crystal structure. | P2₁/n, Pbca d-nb.infospringermedizin.de |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. | Specific values in Å and degrees. |
| Bond Lengths / Angles | Precise intramolecular distances and angles. | e.g., Re=O bond length of 1.765(3) Å academie-sciences.fr |
| Intermolecular Interactions | Details on packing forces like hydrogen bonds. | C–H···Cl, N–H···O interactions springermedizin.de |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods measure the vibrational energies of chemical bonds, which are characteristic of the bond type and its chemical environment.
For N-ethyl,N-methyl EM-A, the spectra would be dominated by features corresponding to the N-alkyl groups. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are typically observed in the 2850–3000 cm⁻¹ region of the IR and Raman spectra. spectroscopyonline.com Specifically, methyl groups show asymmetric and symmetric stretches near 2962 cm⁻¹ and 2872 cm⁻¹, respectively, while methylene groups have corresponding peaks near 2926 cm⁻¹ and 2855 cm⁻¹. spectroscopyonline.com
The C-N bond vibrations also give rise to characteristic peaks, typically in the fingerprint region (below 1500 cm⁻¹). For example, a study on related molecules assigned intense IR absorption bands to C-N-C asymmetric stretching vibrations around 1278 cm⁻¹. uh.edu The presence of other functional groups in the "EM-A" portion of the molecule would produce their own signature peaks. For instance, a carbonyl (C=O) group, if present, would result in a very strong and sharp absorption band in the IR spectrum, typically between 1630 and 1800 cm⁻¹. masterorganicchemistry.commdpi.com The combination of IR and Raman data provides a more complete vibrational profile, as some vibrations may be strong in one technique and weak or silent in the other. uh.edu
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Asymmetric/Symmetric Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium to Strong (IR) |
| C-H Bending (Scissoring/Rocking) | -CH₃, -CH₂- | 1350 - 1470 | Variable |
| C-N Stretch | Alkyl-amine/amide | 1000 - 1350 | Medium to Strong (IR) |
| C-N-C Asymmetric Stretch | (C)-N-(C) | ~1278 | Intense (IR) uh.edu |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are vital for analyzing chiral molecules—those that are non-superimposable on their mirror images (enantiomers). These techniques measure the differential absorption of left- and right-circularly polarized light.
The applicability of this technique to this compound depends on whether the molecule is chiral. Chirality can arise from a stereogenic center, such as a carbon atom with four different substituents. While a tertiary amine nitrogen with three different alkyl groups (like a methyl, an ethyl, and another different group) is theoretically a chiral center, the two enantiomers often interconvert rapidly at room temperature through a process called pyramidal inversion, making them non-resolvable. doubtnut.com Therefore, for this compound to be stably chiral, the chirality would typically need to originate from another part of the molecule's core structure.
If the compound is chiral and contains a chromophore (a light-absorbing group) near the stereocenter, CD spectroscopy can be used. The resulting CD spectrum is unique to each enantiomer, providing a "fingerprint" that can confirm the compound's absolute configuration (the specific R or S arrangement of atoms in space) by comparing it to theoretical calculations or the spectra of known standards. researchgate.net Furthermore, the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers, making it a valuable tool for determining enantiomeric purity or enantiomeric excess (ee). The assignment of the absolute configuration is based on a set of priority rules, known as the Cahn-Ingold-Prelog rules. libretexts.org
Computational Chemistry and Theoretical Investigations of N Ethylamphetamine Ema
Quantum Chemical Calculations of Electronic Structure, Energetics, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Ethylamphetamine. Methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset Perturbation Theory (MP2) are employed to solve approximations of the Schrödinger equation for the molecule. ornl.gov
Hartree-Fock (HF): This is an ab initio method that provides a foundational, albeit approximate, description of the electronic wavefunction and energy. It serves as a starting point for more advanced calculations.
Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, are often used for their balance of computational cost and accuracy. uchile.cl These methods calculate the molecule's energy based on the spatial distribution of its electrons, which is computationally more efficient than calculating individual wavefunctions for every electron. ornl.gov They are used to optimize the molecular geometry, determine the energies of different conformations, and calculate properties related to reactivity, such as molecular electrostatic potential maps which identify reactive sites. researchgate.net
Møller-Plesset (MP) Perturbation Theory: Methods like second-order Møller-Plesset (MP2) theory improve upon the Hartree-Fock approximation by including electron correlation, which accounts for the interactions between electrons. ornl.gov This leads to more accurate energy and property predictions. ornl.gov
These calculations can determine the relative stability of different EMA conformers—the various spatial arrangements of its atoms. For the related compound 3,4-methylenedioxymethamphetamine (MDMA), DFT and HF calculations have shown that conformers where the N-methyl group and the aromatic ring are in a trans (extended) orientation are generally more stable, though the energy barriers for rotation are low. uchile.cl Similar principles would apply to EMA, where the orientation of the N-ethyl group relative to the phenyl ring would be a key factor in its conformational energetics.
Table 1: Overview of Quantum Chemical Methods and Their Applications
| Method | Key Features | Common Applications for EMA |
|---|---|---|
| Hartree-Fock (HF) | Ab initio method, does not include full electron correlation. | Initial geometry optimization, provides a baseline for more advanced methods. researchgate.net |
| Density Functional Theory (DFT) | Includes electron correlation via functionals, good balance of accuracy and cost. | Geometry optimization, vibrational frequency calculation, reaction pathway analysis, prediction of electronic properties (HOMO/LUMO energies). researchgate.netacs.org |
| Møller-Plesset Perturbation Theory (MP2) | Adds electron correlation to HF, increasing accuracy. | High-accuracy energy calculations for different conformers, investigation of intermolecular interactions. ornl.gov |
Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Protein Interactions (in vitro models)
While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to model its physical movements and interactions over time. libretexts.org MD simulations apply classical mechanics to predict the trajectory of every atom in the system, providing a "movie" of molecular behavior. libretexts.org
For EMA, MD simulations are invaluable for two primary purposes:
Conformational Sampling: EMA is a flexible molecule with several rotatable bonds. MD simulations can explore the vast landscape of possible conformations the molecule can adopt in different environments (e.g., in a vacuum, in water, or bound to a protein). bvsalud.org This allows researchers to identify the most prevalent shapes and the transitions between them.
Ligand-Protein Interactions: MD simulations are crucial for studying how EMA interacts with biological targets, such as neurotransmitter transporters or receptors like the trace amine-associated receptor 1 (TAAR1). bvsalud.orgnih.gov By placing a model of EMA into the binding site of a protein, MD can simulate the binding process, identify key amino acid residues involved in the interaction, and estimate the stability of the resulting complex. nih.gov These simulations help explain the molecular basis of the drug's action and can guide the design of new molecules. ornl.gov
Theoretical Studies on Reaction Mechanisms and Kinetics
Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions involving EMA. A key metabolic pathway for N-ethylamphetamine is N-dealkylation, where the ethyl group is removed to produce amphetamine. wikipedia.org
Theoretical studies can model the transition states and energy profiles for such reactions. For example, the N-dealkylation process can be investigated as a potential SN2-type reaction. In this context, computational models would calculate the energy required to break the carbon-nitrogen bond and form new bonds, identifying the highest energy point along the reaction coordinate, known as the transition state.
Methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly useful here. researchgate.net In a QM/MM simulation, the reacting parts of the molecule (e.g., the N-ethyl group and the enzyme active site) are treated with high-level quantum mechanics, while the surrounding protein and solvent are modeled using less computationally intensive classical mechanics. acs.orgresearchgate.net This approach provides a balance between accuracy and feasibility, allowing for the study of reaction kinetics and mechanisms within a realistic biological environment. researchgate.net
Solvation Models and Their Influence on Molecular Conformation and Stability in Solution
The properties and behavior of EMA are significantly influenced by its environment, particularly when in a solvent like water. Solvation models in computational chemistry account for the effects of the solvent on the solute molecule. readthedocs.io These models can be broadly categorized into two types:
Explicit Solvation: Each solvent molecule (e.g., water) is individually represented in the simulation. This provides the most detailed picture but is computationally very expensive due to the large number of atoms. readthedocs.io
Implicit Solvation: The solvent is modeled as a continuous medium with a defined dielectric constant, rather than as individual molecules. researchgate.netreadthedocs.io This "continuum" surrounds the solute molecule in a "cavity." researchgate.net The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that calculates the electrostatic interaction between the solute and the solvent continuum. uchile.cl
For a charged or polar molecule like protonated EMA, solvent interactions are critical. Solvation models are essential for accurately predicting conformational preferences, as the most stable conformation in a vacuum may not be the most stable in water. uchile.cl They are also crucial for calculating solvation free energy, which is a key component of binding affinity calculations in drug-receptor interactions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) through Ab Initio Methods
Ab initio calculations can predict various spectroscopic properties of EMA, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These calculations, often performed using DFT, can predict the NMR spectrum for a given conformer of EMA. By comparing calculated shifts for different low-energy conformers with experimental NMR data, researchers can deduce the dominant conformation of the molecule in solution. uchile.cl
Vibrational Spectroscopy: The same quantum chemical methods used for geometry optimization can also calculate vibrational frequencies, corresponding to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Comparing the calculated vibrational spectrum with the experimental one helps in assigning specific spectral bands to the vibrations of particular functional groups within the molecule. researchgate.net
Table 2: Example of Theoretically Predicted Spectroscopic Data for an Amphetamine Analog (Note: This table is illustrative, based on findings for related compounds like MDMA and 2,5-Dimethoxy-4-ethylamphetamine, as specific published data for EMA is limited.)
| Property | Computational Method | Predicted Value/Observation | Relevance |
|---|---|---|---|
| ¹H NMR Chemical Shift | GIAO-DFT | Shifts are conformation-dependent. Protons closer to the phenyl ring or nitrogen show distinct shifts. | Helps determine the 3D structure in solution by matching with experimental spectra. uchile.clresearchgate.net |
| ¹³C NMR Chemical Shift | GIAO-DFT | The chemical shifts of the ethyl and backbone carbons are sensitive to the molecule's conformation. | Provides further evidence for the predominant molecular conformation. researchgate.net |
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) | Prediction of N-H bending, C-N stretching, and aromatic ring vibrations. | Aids in the structural identification and characterization of the molecule. researchgate.net |
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N-Ethylamphetamine | EMA |
| Density Functional Theory | DFT |
| Hartree-Fock | HF |
| 3,4-methylenedioxymethamphetamine | MDMA |
| Møller-Plesset Perturbation Theory | MP2 |
| Quantum Mechanics/Molecular Mechanics | QM/MM |
| Gauge-Independent Atomic Orbital | GIAO |
| Polarizable Continuum Model | PCM |
| Nuclear Magnetic Resonance | NMR |
Mechanistic Studies at the Molecular Level
Structure-Activity Relationship (SAR) Studies based on Molecular Design and in vitro Biochemical Assays
SAR studies have been crucial in transforming macrolide antibiotics into selective motilin receptor agonists (motilides) devoid of antibacterial properties. The key modifications focus on the macrolide ring and, critically, the N-substituents on the desosamine sugar.
An early study on 8,9-anhydroerythromycin A 6,9-hemiacetal derivatives demonstrated the profound impact of altering the N-alkyl groups. Displacement of one methyl group from the parent N,N-dimethyl compound to yield the N-ethyl,N-methyl analogue resulted in a compound with significant gastrointestinal motor stimulating (GMS) activity but no antibacterial activity. Further substitution to an N-isopropyl,N-methyl derivative increased the GMS activity significantly. This highlights that the size and lipophilicity of the N-alkyl substituents are critical determinants of biological activity and selectivity.
| Compound | N-Substituents | GMS Activity | Antibacterial Activity |
|---|---|---|---|
| Parent Compound | -N(CH₃)₂ | Baseline | Present |
| N-ethyl,N-methyl EM-A Analogue | -N(CH₃)(C₂H₅) | Significant | None |
| N-isopropyl,N-methyl EM-A Analogue | -N(CH₃)(CH(CH₃)₂) | Highly Significant (248x parent) | None |
Further research into related motilides confirmed these trends. For instance, studies on 9-dihydroerythromycin-based agonists found that as the lipophilicity of the N-substituent increased, so did the potency at the motilin receptor. drugbank.com A specific analogue, (9R), (8S)-9-deoxo-4"-deoxy-3'-N-desmethyl-3'-N-ethyl-6,9-epoxyerythromycin A, demonstrated high potency in inducing smooth muscle contractions and bound specifically to motilin receptors with a pIC50 value of 8.52, indicating very high affinity. nih.gov These in vitro biochemical assays confirm that modifying the N-ethyl,N-methyl moiety is a valid strategy for optimizing potency and selectivity for the motilin receptor.
Fundamental Biochemical Pathways of Metabolism (focus on chemical transformations and enzyme kinetics, not physiological effects)
The metabolism of tertiary amines such as the N-ethyl,N-methyl moiety in EM-A derivatives primarily involves two oxidative pathways: N-dealkylation and N-oxidation. nih.govnih.gov
N-Dealkylation: This chemical transformation is predominantly catalyzed by the cytochrome P450 (CYP450) family of enzymes, particularly the CYP3A4 isoform, which is known to metabolize erythromycin. nih.govclinpgx.org The mechanism involves an initial hydroxylation of the carbon atom alpha to the nitrogen. nih.gov This creates an unstable carbinolamine intermediate that spontaneously decomposes. The cleavage of an N-ethyl group yields a secondary amine and acetaldehyde (B116499), while cleavage of an N-methyl group yields the same secondary amine and formaldehyde. nih.gov This is a major route of inactivation and clearance for many macrolides. clinpgx.org
N-Oxidation: This pathway is mediated by the flavin-containing monooxygenase (FMO) enzyme system. nih.govnih.gov It involves the direct oxidation of the nitrogen atom to form a tertiary amine N-oxide. This transformation often results in a more polar metabolite that is readily excreted.
Enzyme kinetic studies on a model prochiral tertiary amine, N-ethyl-N-methylaniline (EMA), provide insight into the kinetics of these reactions. When incubated with purified porcine hepatic FMO, EMA was metabolized stereoselectively into its N-oxide. nih.gov The kinetic analysis revealed a single affinity for the substrate, indicating that the enzyme does not distinguish between the pro-R and pro-S approaches of the substrate to the active site. However, the rates of formation of the enantiomeric N-oxide products were different, with a consistent ratio of approximately 4:1 for the (-)-(S) to (+)-(R) enantiomers. nih.gov This stereoselectivity was unaffected by substrate concentration or incubation time, pointing to inherent stereochemical control within the enzyme's active site during the oxidation step. nih.gov
| Pathway | Enzyme System | Chemical Transformation | Products |
|---|---|---|---|
| N-Dealkylation | Cytochrome P450 (e.g., CYP3A4) | α-carbon hydroxylation followed by C-N bond cleavage | Secondary Amine + Aldehyde (Acetaldehyde or Formaldehyde) |
| N-Oxidation | Flavin-containing Monooxygenase (FMO) | Direct oxidation of the nitrogen atom | Tertiary Amine N-Oxide |
Role of N-Ethyl,N-Methyl Moieties in Chemical Reactivity, Ligand-Receptor Binding, and Substrate Specificity
The N-ethyl,N-methyl moieties on the desosamine sugar of EM-A are not merely passive structural elements; they are fundamental to the compound's chemical behavior and biological function.
Chemical Reactivity: The tertiary amine nitrogen, with its lone pair of electrons, is a site of chemical reactivity. It confers basicity to the molecule and is the primary site for the metabolic oxidative reactions of N-dealkylation and N-oxidation, as detailed previously. nih.govnih.gov The steric bulk and electronic properties of the ethyl versus the methyl group can influence the rate and stereoselectivity of these enzymatic reactions.
Ligand-Receptor Binding: The N-alkyl groups play a direct and critical role in the binding of the molecule to the motilin receptor. nih.gov As SAR studies show, modifying these groups from the original N,N-dimethyl structure to an N-ethyl,N-methyl or N-isopropyl,N-methyl configuration dramatically alters the biological activity. drugbank.com This indicates that the binding pocket of the motilin receptor is sensitive to the size, shape, and lipophilicity of these substituents. The protonated tertiary amine is essential for electrostatic and dispersion interactions with the receptor, and the specific nature of the alkyl groups fine-tunes this interaction to maximize binding affinity and agonist efficacy. nih.gov
Substrate Specificity: The N-ethyl,N-methyl moiety is arguably the most critical factor in determining the molecule's substrate specificity. The parent antibiotic, erythromycin, is a substrate for the bacterial ribosome, where it binds and inhibits protein synthesis. However, the structural modifications that create motilides, including the alteration of the N,N-dimethyl group, abolish this antibacterial activity. These modified compounds are no longer recognized effectively by the bacterial ribosome. Conversely, these same changes enhance the molecule's affinity and activity at the human motilin receptor. Therefore, the N-ethyl,N-methyl group acts as a selectivity switch, diverting the molecule's biological activity away from bacterial ribosomes and toward the motilin receptor, effectively converting an antibiotic into a selective gastrointestinal prokinetic agent.
Applications and Broader Research Implications in Chemical Science
N-Ethylamphetamine (EMA) as a Chemical Probe for Fundamental Research in Neurochemistry and Receptor Biology (emphasizing chemical tool development)
N-Ethylamphetamine (EMA), a stimulant drug of the amphetamine family, serves as a valuable chemical probe in neurochemical research. wikipedia.org Its structural similarity to other amphetamines, such as methamphetamine, allows for comparative studies to understand structure-activity relationships. wikipedia.orgnih.gov EMA is a potent dopamine (B1211576) releasing agent, making it a useful tool for investigating the mechanisms of dopamine transport and release. wikipedia.org
The dextrorotatory enantiomer, dextroethylamphetamine, has been shown to be a norepinephrine-dopamine releasing agent with weaker effects on serotonin. wikipedia.org This selectivity allows researchers to dissect the specific roles of norepinephrine (B1679862) and dopamine signaling pathways in various neurological processes. Furthermore, the metabolism of EMA to amphetamine provides a model for studying the in vivo conversion of psychoactive compounds. mdpi.com
The development of analytical methods for detecting EMA and its enantiomers in biological samples is crucial for both forensic and research applications. caymanchem.com These methods contribute to a better understanding of the pharmacokinetics of the drug. caymanchem.com
Interactive Data Table: Pharmacological Data for Ethylamphetamine and Related Compounds
| Compound | Action | EC₅₀ (Dopamine Release) |
| Ethylamphetamine | Dopamine Releasing Agent | 88.5 nM wikipedia.org |
| Dextroethylamphetamine | Norepinephrine-Dopamine Releasing Agent | 28.8 nM (Dopamine) wikipedia.org |
| Dextroamphetamine | Dopamine Releasing Agent | ~885 nM wikipedia.org |
Investigation of N-Ethyl,N-Methyl Quaternary Ammonium (B1175870) Salts as Electrolyte Additives in Electrochemical Systems (e.g., Redox Flow Batteries)
N-Ethyl,N-methyl quaternary ammonium salts are being investigated as electrolyte additives in various electrochemical systems, including redox flow batteries. researchgate.net These salts can enhance the performance and safety of these energy storage devices. mdpi.com
In bromine-based redox flow batteries, quaternary ammonium salts act as bromine complexing agents (BCAs). mdpi.comnih.gov They bind to bromine to form a separate, denser liquid phase, which reduces the vapor pressure of hazardous and volatile bromine. researchgate.netmdpi.com This sequestration of bromine enhances the safety of the battery system. mdpi.com A study of 38 different quaternary ammonium halides found that their effectiveness as BCAs varies with their chemical structure, with N-alkylated pyridinium (B92312) and 1-alkylated 3-methylimidazolium compounds showing particular promise. nih.gov
Quaternary ammonium salts have also been explored as additives in zinc-based and vanadium redox flow batteries. In zinc-based batteries, they can act as leveling agents to control zinc deposition. mdpi.com In vanadium redox flow batteries, modifying graphite (B72142) felt electrodes with quaternary ammonium salts has been shown to improve the electrocatalytic activity for vanadium ion redox reactions, leading to a longer cycle life for the battery. mdpi.com The general electrochemical stability of quaternary ammonium cations makes them suitable for these applications. researchgate.net
Interactive Data Table: Quaternary Ammonium Salts in Redox Flow Batteries
| Battery Type | Role of Quaternary Ammonium Salt | Key Findings |
| Hydrogen Bromine Redox Flow Battery | Bromine Complexing Agent | Reduces bromine vapor pressure, enhancing safety. mdpi.comnih.gov |
| Zinc-Based Redox Flow Battery | Leveling Agent for Zinc Deposition | Can improve the cycling performance. mdpi.com |
| Vanadium Redox Flow Battery | Electrode Modifier | Improves electrocatalytic activity and cycle life. mdpi.com |
Research into Mutagenic Properties and Applications of N-Ethyl,N-Nitrosourea (ENU) as a Chemical Reagent in Genetic Studies
N-ethyl-N-nitrosourea (ENU) is a potent chemical mutagen widely used in genetic research, particularly in mice. wikipedia.orgoup.comnih.gov It is an alkylating agent that transfers its ethyl group to DNA bases, primarily causing point mutations. wikipedia.orgoup.comscience.gov This property makes it an invaluable tool for forward genetics, where researchers screen for specific phenotypes to identify the underlying genes. oup.comnih.gov
ENU-induced mutagenesis has several advantages:
It generates a high frequency of mutations, with a rate of approximately 1 new mutation in every 700 loci in mice. wikipedia.org
It predominantly causes single base pair changes, which allows for the fine-structure dissection of protein function. oup.combohrium.comresearchgate.net
The random nature of the mutations allows for the discovery of gene functions in an unbiased manner. oup.combohrium.comresearchgate.net
ENU mutagenesis has been successfully used to create mouse models for a wide range of human diseases, contributing significantly to our understanding of gene function in various biological systems. oup.comnih.govnih.gov The chemical reactivity of ENU, which proceeds via an S\N1-type reaction, is distinct from many other alkylating agents, leading to a different spectrum of mutations. oup.combiorxiv.org
Interactive Data Table: Properties of ENU as a Mutagen
| Property | Description | Reference |
| Chemical Class | Alkylating Agent, Nitrosourea | wikipedia.orgoup.comscience.gov |
| Mechanism of Action | Transfers ethyl group to DNA bases | wikipedia.orgoup.comscience.gov |
| Primary Mutation Type | Point mutations | oup.comnih.govbohrium.comresearchgate.net |
| Mutation Rate (Mice) | ~1 in 700 loci per gamete | wikipedia.org |
| Primary Application | Forward genetics screens in model organisms | oup.comnih.gov |
Contributions to Understanding General Amine Chemistry, Stereochemistry, and Structure-Property Relationships in Organic Molecules
The study of compounds containing the N-ethyl,N-methyl amino group contributes to the broader understanding of fundamental concepts in organic chemistry, including amine chemistry, stereochemistry, and structure-property relationships.
Amine Chemistry: Amines are classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. ksu.edu.sa The nitrogen atom in amines typically has a lone pair of electrons, which is responsible for their basicity and nucleophilicity. lkouniv.ac.in The basicity of amines is influenced by the electronic effects of the substituents attached to the nitrogen. ksu.edu.sa
Stereochemistry of Amines: The nitrogen atom in an amine with three different substituents is a stereocenter. libretexts.orgopenstax.org However, unlike chiral carbon centers, the enantiomers of most chiral amines cannot be resolved at room temperature due to rapid pyramidal inversion. openstax.orglibretexts.org This inversion involves the nitrogen atom passing through a planar transition state. openstax.org
Structure-Property Relationships: The principle that the structure of a molecule determines its properties is a central concept in chemistry. umass.edu In organic molecules, factors such as molecular weight, symmetry, conformational flexibility, and intermolecular forces all influence physical properties like boiling point and melting point. acs.org The study of a series of related compounds, such as different N-alkylated amines, allows for the systematic investigation of how changes in molecular structure affect chemical and physical properties. rsc.orged.gov This understanding is crucial for the rational design of new molecules with desired functions, from pharmaceuticals to materials for organic electronics. cecam.org
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Confirm linker integrity and substitutions (e.g., ¹H/¹³C NMR for -CH₂CH=CHCH₂- linker) .
- Mass Spectrometry (MS) : Verify molecular weight and purity (>98%) .
- Elemental Analysis : Validate empirical formulas (e.g., C21H28N2•2HCl) .
How can reproducibility in synthesizing EM-A dimers be ensured?
Q. Advanced
- Synthetic protocols : Standardize reaction conditions (e.g., anhydrous dichloromethane, N,N-diisopropylethylamine) and monitor yields (19–85%) .
- Validation : Provide spectral data (NMR, MS) in supplementary materials. Cross-check purity via HPLC and elemental analysis .
What safety protocols are essential when handling this compound derivatives?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Maintain at -20°C in airtight containers to prevent degradation .
- Waste disposal : Segregate chemical waste and use licensed biohazard disposal services .
How should researchers statistically validate dose-response data from MTT assays?
Q. Advanced
- Dose-response curves : Fit data using nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism).
- IC50 values : Calculate with 95% confidence intervals; compare across cell lines using ANOVA .
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .
What criteria determine optimal linker length in EM-A dimers for antiproliferative activity?
Basic
SAR studies indicate that:
- Two-atom linkers (-COCH₂-) are minimally effective.
- Four-atom linkers (-CH₂CH=CHCH₂-) enhance activity by improving molecular flexibility and target engagement .
Test linker variations (e.g., rigidity, hydrophobicity) in parallel assays .
How can mitochondrial pathway involvement in apoptosis be validated?
Q. Advanced
- JC-1 staining : Measure mitochondrial membrane potential depolarization via fluorescence shift (red→green) .
- Western blot : Quantify cytochrome c release and caspase-3/9 activation .
- Inhibitor studies : Use cyclosporine A to block mitochondrial permeability transition pores .
Which in vitro models are most suitable for preliminary antiproliferative testing?
Basic
Prioritize cell lines with documented sensitivity:
- HeLa (cervical cancer) : High proliferation rate for robust assay signals.
- MCF-7 (breast cancer) : Estrogen receptor-positive model for mechanism diversity .
Include a non-cancerous cell line (e.g., HEK293) to assess selectivity .
How can batch variability in EM-A derivative synthesis be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
